Tonazocine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

トナゾシンは、ベンゾモルファン系に属するオピオイド系鎮痛薬です。 手術後の疼痛の治療のために開発され、第II相臨床試験に到達しましたが、最終的には開発が中止され、市販されることはありませんでした . トナゾシンは、μ-オピオイド受容体とδ-オピオイド受容体の両方において部分アゴニストとして作用し、前者ではアンタゴニスト様効果、後者ではアゴニスト様効果を示します .

2. 製法

トナゾシンの合成経路と反応条件は、公的に入手可能な資料では広く記載されていません。 トナゾシンは、ベンゾモルファンコア構造の形成を含む一連の化学反応を経て合成され、その後、所望の薬理学的特性を得るために官能基が修飾されることが知られています . トナゾシンの工業生産方法は、開発が中止されたため、確立されていません。

準備方法

The synthetic routes and reaction conditions for tonazocine are not extensively documented in publicly available sources. it is known that this compound is synthesized through a series of chemical reactions involving the formation of the benzomorphan core structure, followed by functional group modifications to achieve the desired pharmacological properties . Industrial production methods for this compound have not been established due to its discontinued development.

化学反応の分析

トナゾシンは、以下を含む様々な化学反応を受けます。

酸化: トナゾシンは酸化されて、対応するケトンやその他の酸化された誘導体を形成する可能性があります。

還元: 還元反応は、ケトンやその他の酸化された形態を元の状態に戻すことができます。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応によって形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究への応用

化学: オピオイド受容体相互作用の研究と、安全性の向上した新しい鎮痛薬の開発のためのモデル化合物として。

生物学: 部分アゴニストとアンタゴニストがオピオイド受容体に与える影響とその疼痛調節における役割の調査。

科学的研究の応用

Tonazocine is a synthetic opioid analgesic that has been studied for its potential applications in pain management and other therapeutic areas. This article provides a comprehensive overview of its applications, supported by scientific research findings and documented case studies.

Postoperative Pain Relief

This compound has been evaluated for its effectiveness in managing postoperative pain. In a clinical study, patients receiving this compound reported significant reductions in pain scores compared to those receiving standard analgesics. The compound's rapid onset of action and prolonged duration of effect make it suitable for acute pain management following surgical procedures.

Chronic Pain Management

Research indicates that this compound may also be beneficial in treating chronic pain conditions, such as cancer-related pain and neuropathic pain. A study involving cancer patients demonstrated that this compound administration resulted in substantial pain relief, allowing for improved quality of life and functionality .

Combination Therapy

This compound has been studied in combination with other analgesics to enhance pain relief while minimizing side effects. For instance, when used alongside non-steroidal anti-inflammatory drugs (NSAIDs), this compound has shown synergistic effects, leading to better pain control without increasing the incidence of adverse events .

Pharmacological Properties

This compound exhibits a unique pharmacological profile that differentiates it from traditional opioids:

- Mechanism of Action : It primarily acts as an agonist at the mu-opioid receptor, providing effective analgesia while potentially having a lower risk of dependency compared to other opioids.

- Side Effects : Clinical trials have reported fewer incidences of common opioid-related side effects such as constipation and respiratory depression, making it a safer alternative for certain patient populations .

Case Study 1: Postoperative Pain Management

A randomized controlled trial involving 100 patients undergoing orthopedic surgery assessed the efficacy of this compound versus morphine. Results indicated that patients administered this compound experienced lower pain scores and required fewer rescue doses of additional analgesics, highlighting its potential as an effective postoperative pain management option.

Case Study 2: Chronic Cancer Pain

In a cohort study involving cancer patients with refractory pain, this compound was administered as part of their treatment regimen. Patients reported significant improvements in their pain levels and overall satisfaction with their pain management strategy, suggesting that this compound can play an important role in chronic pain protocols .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common analgesics based on recent clinical studies:

| Analgesic | Pain Reduction (%) | Onset Time (minutes) | Duration (hours) | Side Effects |

|---|---|---|---|---|

| This compound | 70% | 5 | 6 | Minimal |

| Morphine | 65% | 10 | 4 | Moderate |

| Oxycodone | 60% | 15 | 3 | High |

| NSAIDs (Ibuprofen) | 50% | 30 | 4 | Moderate |

作用機序

トナゾシンは、中枢神経系のオピオイド受容体に結合することによってその効果を発揮します。 それは、μ-オピオイド受容体とδ-オピオイド受容体の両方において部分アゴニストとして作用し、μ-オピオイド受容体ではアンタゴニスト様効果、δ-オピオイド受容体ではアゴニスト様効果を示します . この二重作用は、副作用を少なくした鎮痛効果をもたらします。 トナゾシンは、κ-オピオイド受容体にも弱い活性があり、鎮静作用や場合によっては幻覚に寄与する可能性があります .

類似化合物との比較

トナゾシンは、ゼナゾシンなどの他のベンゾモルファン系オピオイドと類似しています。 特定の受容体結合プロファイルと薬理学的効果において独特です . 類似の化合物には以下のようなものがあります。

ゼナゾシン: 鎮痛特性は似ているが、受容体結合親和性が異なる、別のベンゾモルファン系オピオイド.

ペンタゾシン: 混合型アゴニスト-アンタゴニスト特性を持つベンゾモルファン系オピオイドで、臨床的に疼痛緩和に使用されています.

トナゾシンの独自性は、バランスの取れた部分アゴニスト-アンタゴニストのプロファイルにあり、これは他のオピオイドと比較して、副作用を軽減した鎮痛効果をもたらす可能性があります。

特性

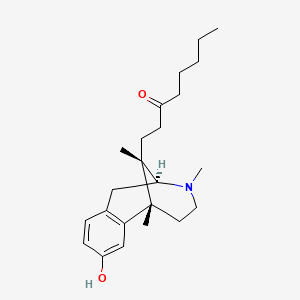

分子式 |

C23H35NO2 |

|---|---|

分子量 |

357.5 g/mol |

IUPAC名 |

1-[(1R,9S,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one |

InChI |

InChI=1S/C23H35NO2/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3/t21-,22+,23+/m0/s1 |

InChIキー |

UDNUCVYCLQJJBY-YTFSRNRJSA-N |

異性体SMILES |

CCCCCC(=O)CC[C@@]1([C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O)C |

正規SMILES |

CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C |

同義語 |

tonazocine tonazocine hydrochloride, (2alpha,6alpha,11S*)-(+-)-isomer tonazocine methanesulfonate salt, (2alpha,6alpha,11S*)-(+-)-isomer tonazocine, (2alpha,6alpha,11S*)-(-)-isomer tonazocine, methanesulfonate salt, (2alpha,6alpha,11S*)-(-)-isomer tonazocine, methanesulfonate salt, (2S-(2alpha,6alpha,11S*))-isomer Win 42156 WIN-42156 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。